molecular formula C14H20N2O B2809403 6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine CAS No. 1512222-32-0

6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine

Cat. No.: B2809403
CAS No.: 1512222-32-0
M. Wt: 232.327
InChI Key: NQOZBPSEWFZGRL-UHFFFAOYSA-N
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Description

6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol . This compound is characterized by its unique structure, which includes a benzyl group attached to an octahydro-2H-pyrido[4,3-b]morpholine core. It is primarily used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine typically involves the following steps:

    Formation of the Pyrido[4,3-b]morpholine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the octahydro-2H-pyrido[4,3-b]morpholine core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrido[4,3-b]morpholine core in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of complex molecules.

Mechanism of Action

The mechanism of action of 6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-octahydro-2H-pyrido[4,3-b]oxazine: Similar structure but with an oxygen atom in place of the nitrogen atom in the morpholine ring.

    6-Benzyl-octahydro-2H-pyrido[4,3-b]thiazine: Similar structure but with a sulfur atom in place of the nitrogen atom in the morpholine ring.

Uniqueness

6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine is unique due to its specific combination of a benzyl group and an octahydro-2H-pyrido[4,3-b]morpholine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

6-benzyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-4-12(5-3-1)10-16-8-6-14-13(11-16)15-7-9-17-14/h1-5,13-15H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOZBPSEWFZGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1OCCN2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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